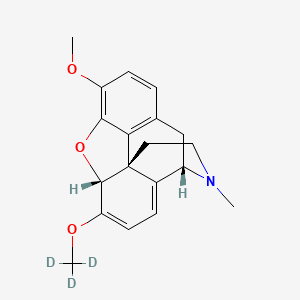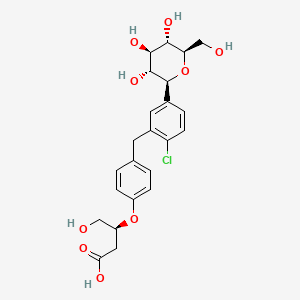
Thebaine 6-O-Methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thebaine 6-O-Methyl-d3 is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is a deuterated form of thebaine, where the hydrogen atoms at the 6-O-methyl position are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thebaine 6-O-Methyl-d3 typically involves the selective demethylation of thebaine followed by methylation with deuterated methyl iodide. The reaction conditions often require the use of non-heme enzymes such as Thebaine 6-O-demethylase, which catalyzes the O-demethylation of thebaine at the 6-position . The reaction is carried out in the presence of 2-oxoglutarate and Fe(II) ions, which are essential cofactors for the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches involving engineered yeast or E. coli strains. These microorganisms are genetically modified to express the necessary enzymes for the selective demethylation and subsequent methylation steps . This method offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Thebaine 6-O-Methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neopinone and other related compounds.
Reduction: Reduction reactions can convert this compound into different morphinan derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the 6-O-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Methyl iodide and other alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include neopinone, codeine, and various morphinan derivatives .
Scientific Research Applications
Thebaine 6-O-Methyl-d3 has a wide range of scientific research applications:
Mechanism of Action
Thebaine 6-O-Methyl-d3 exerts its effects through the selective demethylation catalyzed by Thebaine 6-O-demethylase. This enzyme binds to thebaine at specific sites, facilitating the removal of the methyl group at the 6-position . The reaction involves the formation of an octahedral Fe(IV)=O complex, which facilitates the subsequent demethylation . The molecular targets include opioid receptors, where the compound and its derivatives exhibit their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: An opiate alkaloid with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but widely used as a cough suppressant.
Oripavine: Another opiate alkaloid structurally similar to thebaine.
Uniqueness
Thebaine 6-O-Methyl-d3 is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its selective demethylation at the 6-position distinguishes it from other opiate alkaloids .
Properties
CAS No. |
18161-81-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4S,7aR,12bS)-9-methoxy-3-methyl-7-(trideuteriomethoxy)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18-,19-/m0/s1/i3D3 |
InChI Key |
FQXXSQDCDRQNQE-IDPIOUNWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C2[C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C |
Canonical SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)
